2-(benzylthio)-1-methyl-1H-imidazole 2-(benzylthio)-1-methyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 63348-55-0
VCID: VC7988994
InChI: InChI=1S/C11H12N2S/c1-13-8-7-12-11(13)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
SMILES: CN1C=CN=C1SCC2=CC=CC=C2
Molecular Formula: C11H12N2S
Molecular Weight: 204.29 g/mol

2-(benzylthio)-1-methyl-1H-imidazole

CAS No.: 63348-55-0

Cat. No.: VC7988994

Molecular Formula: C11H12N2S

Molecular Weight: 204.29 g/mol

* For research use only. Not for human or veterinary use.

2-(benzylthio)-1-methyl-1H-imidazole - 63348-55-0

Specification

CAS No. 63348-55-0
Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
IUPAC Name 2-benzylsulfanyl-1-methylimidazole
Standard InChI InChI=1S/C11H12N2S/c1-13-8-7-12-11(13)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Standard InChI Key CXQXVFWIVHBKPJ-UHFFFAOYSA-N
SMILES CN1C=CN=C1SCC2=CC=CC=C2
Canonical SMILES CN1C=CN=C1SCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

2-(Benzylthio)-1-methyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. The molecule features a methyl group at the 1-position and a benzylthio (–S–CH2–C6H5) substituent at the 2-position. Its molecular formula is C12H14N2S, with a molecular weight of 218.32 g/mol. The benzylthio group introduces steric bulk and electronic effects, influencing reactivity and physical properties .

The compound’s structural uniqueness arises from the sulfur atom in the thioether linkage, which enhances its potential for coordination chemistry and biological activity. The imidazole core’s tautomerism is suppressed by the methyl group at N1, stabilizing the 1H-imidazole form .

Synthesis and Reaction Pathways

Optimization and Challenges

  • Side Reactions: Competing N-alkylation or oxidation of the thiol group may occur. Using inert atmospheres (N2) and dried solvents minimizes byproducts .

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzylation efficiency .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H-NMR (DMSO-d6, 400 MHz) :

δ (ppm)MultiplicityIntegrationAssignment
2.35s3HN1–CH3
4.50s2HS–CH2–Ph
7.20–7.40m5HAromatic H
7.45s1HC4–H
7.62s1HC5–H

13C-NMR (DMSO-d6, 100 MHz) :

δ (ppm)Assignment
34.2N1–CH3
38.5S–CH2–Ph
126.1–137.8Aromatic C
147.3C2–S
149.1C=N

Infrared (IR) Spectroscopy

Absorption (cm−1)Assignment
3050C–H (aromatic)
2920C–H (aliphatic)
1580C=N stretch
1450C–S stretch

Physicochemical Properties

Thermal and Solubility Data

PropertyValueSource
Melting Point134–136°C
Boiling Point>230°C (decomposes)
Density (25°C)1.105 g/mL
Refractive Index (n20/D)1.5645
Solubility in WaterInsoluble
Solubility in Ethanol25 g/100 mL

Applications and Biological Relevance

Coordination Chemistry

The sulfur and nitrogen atoms enable chelation with transition metals (e.g., Cu, Pd), forming complexes with catalytic or antimicrobial properties. For example:

  • Palladium Complexes: Used in Suzuki-Miyaura cross-coupling reactions .

Hazard CodeRisk StatementSafety Precaution
XnHarmful if swallowedUse gloves and eye protection
XiIrritant to skin and eyesAvoid inhalation

First Aid Measures:

  • Skin Contact: Wash with soap and water.

  • Ingestion: Seek medical attention immediately.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator